molecular formula C13H7BrN2O2 B8276777 6-(4-Bromo-3-formyl-phenoxy)-nicotinonitrile

6-(4-Bromo-3-formyl-phenoxy)-nicotinonitrile

Cat. No.: B8276777
M. Wt: 303.11 g/mol
InChI Key: SRPZHJWFJWRFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromo-3-formyl-phenoxy)-nicotinonitrile is a useful research compound. Its molecular formula is C13H7BrN2O2 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7BrN2O2

Molecular Weight

303.11 g/mol

IUPAC Name

6-(4-bromo-3-formylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H7BrN2O2/c14-12-3-2-11(5-10(12)8-17)18-13-4-1-9(6-15)7-16-13/h1-5,7-8H

InChI Key

SRPZHJWFJWRFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)C#N)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-nicotinonitrile (3.5 g, 25.0 mmol, 1.0 eq.), 2-bromo-5-hydroxy-benzaldehyde (5.0 g, 25.0 mmol, 1.0 eq.) in DMF (40.0 mL) was added K2CO3 (4.1 g, 30.0 mmol, 1.2 eq.) under nitrogen atmosphere. The mixture was heated at 80° C. overnight. After cooling to room temperature, the mixture was poured into EtOAc (30 mL) and H2O (30 mL). The layers were separated and the aqueous phase was extracted with EtOAc (3×20 mL). Combined organic extracts was washed with brine (30 mL), dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The residue was applied to silica chromatography eluting with MeOH/DCM (0:100 to 10:90) to give 6-(4-bromo-3-formyl-phenoxy)-nicotinonitrile as a white solid. 1H NMR (CHLOROFORM-d) δ: 10.35 (s, 1H), 8.43 (dd, J=2.3, 0.6 Hz, 1H), 7.98 (dd, J=8.6, 2.3 Hz, 1H), 7.69-7.77 (m, 2H), 7.30 (dd, J=8.6, 3.0 Hz, 1H), 7.12 (dd, J=8.6, 0.8 Hz, 1H). Amount obtained, 5.92 g, 78% yield.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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